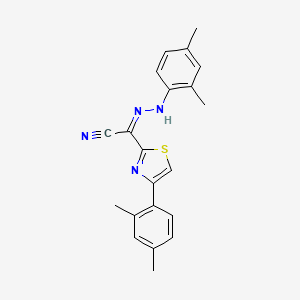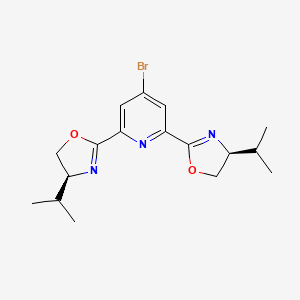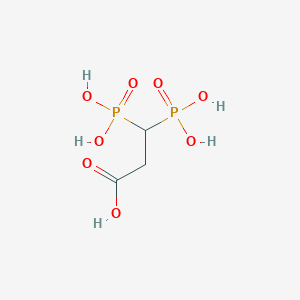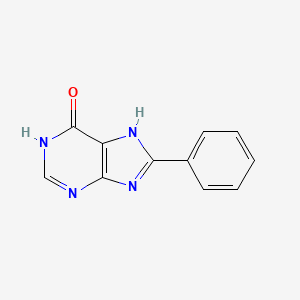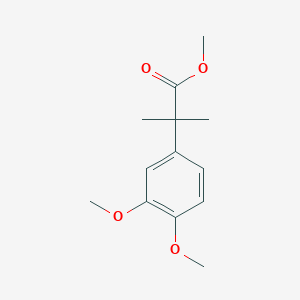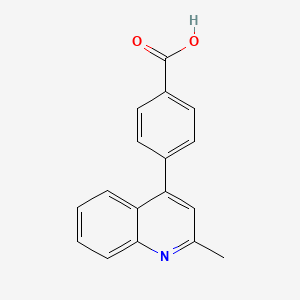
4-(2-Methylquinolin-4-yl)benzoic acid
Vue d'ensemble
Description
4-(2-Methylquinolin-4-yl)benzoic acid, also known as 4-(2-methyl-4-quinolinyl)benzoic acid, is a chemical compound with the molecular formula C17H13NO2 . It has a molecular weight of 263.29 .
Synthesis Analysis
The synthesis of 2- and 4- (2-Methylquinolin-4-ylamino)benzoic acids and ethyl 4- (2-methylquinolin-4-ylamino)-benzoates having a substituent in the 6 (8)-position of the quinoline ring were synthesized by reaction of the corresponding substituted 4-chloro-2-methylquinolines with 2- and 4-aminobenzoic acids and ethyl 4-aminobenzoate .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring fused with a pyridine moiety . The InChI code for this compound is 1S/C18H15NO3/c1-12-10-14 (16-4-2-3-5-17 (16)19-12)11-22-15-8-6-13 (7-9-15)18 (20)21/h2-10H,11H2,1H3, (H,20,21) .Chemical Reactions Analysis
Intramolecular cyclization of 2- (2-methylquinolin-4-ylamino)benzoic acids in concentrated sulfuric acid gave 7-hydroxy-6-methyldibenzo [ b,h ] [1,6]naphthyridines, and ethyl 4- (2-methylquinolin-4-ylamino)benzoates were converted into 4- (2-methylquinolin-4-ylamino)benzoic acids by alkaline hydrolysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 293.32 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Synthesis of Key Intermediates : 4-[(2-methylquinolin-4-yl)methoxy] benzoic acid is synthesized as a key intermediate for β-benzamido TACE inhibitors. This process involves steps like hydroxymethylation, chlorination, and etherification, resulting in a convenient and cost-effective method with a 47.5% yield (Li-Juan Xing, 2009).
Formation of Novel Compounds : 2- and 4-(2-Methylquinolin-4-ylamino)benzoic acids and their derivatives are synthesized by reacting substituted 4-chloro-2-methylquinolines with aminobenzoic acids. These compounds exhibit fluorescent properties, and their synthesis includes intramolecular cyclization and alkaline hydrolysis (A. Avetisyan et al., 2007).
Antimicrobial and Antiviral Properties
Antimicrobial Activity : Novel 4-anilinoquinazoline derivatives, synthesized from benzoic acid, demonstrate significant antibacterial activities against various bacteria, including E. coli and S. aureus. These compounds are evaluated for their antimicrobial properties using different techniques (Rezvan Rezaee Nasab et al., 2017).
Antiviral Properties : Certain derivatives of 2-(2-Phenyl carboxylic acid)-3-Phenylquinazolin-4(3H)-one show distinct antiviral activity against Herpes simplex and vaccinia viruses. These compounds are synthesized by condensation reactions and evaluated for their in vitro antiviral potential (P. Selvam et al., 2010).
Corrosion Inhibition and Material Science
- Corrosion Inhibition for Steel : Benzimidazole derivatives based on 8-hydroxyquinoline, including compounds similar to 4-(2-Methylquinolin-4-yl)benzoic acid, act as effective corrosion inhibitors for steel in HCl solution. These compounds undergo comprehensive evaluation using techniques like potentiodynamic polarization and impedance spectroscopy (M. Rbaa et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-methylquinolin-4-yl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-11-10-15(14-4-2-3-5-16(14)18-11)12-6-8-13(9-7-12)17(19)20/h2-10H,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHPKFFXSRKSCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C3=CC=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B3268219.png)
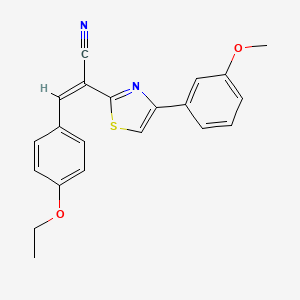
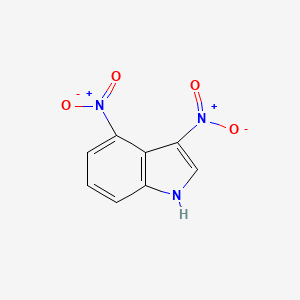
![N-(5-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B3268245.png)


